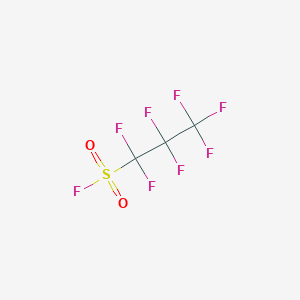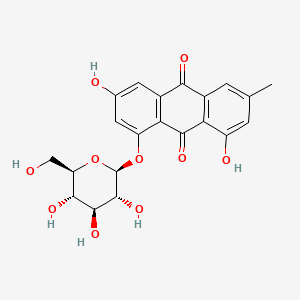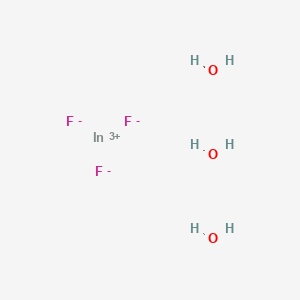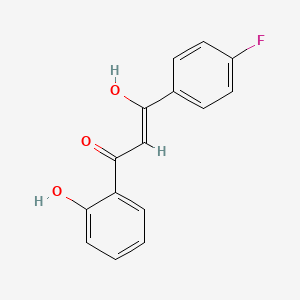
Nickel trifluoroacetylacetonate dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel trifluoroacetylacetonate dihydrate is a coordination compound that features nickel in its +2 oxidation state. This compound is characterized by the presence of trifluoroacetylacetonate ligands and water molecules in its structure. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nickel trifluoroacetylacetonate dihydrate typically involves the reaction of nickel(II) salts with 1,1,1-trifluoro-4-oxopent-2-en-2-olate ligands in an aqueous medium. The reaction is often carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then crystallized from the solution to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced crystallization techniques to ensure the consistency and quality of the final product. The industrial methods also focus on optimizing reaction conditions to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
Nickel trifluoroacetylacetonate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or elemental nickel.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligand exchange reactions using different ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Nickel(III) or Nickel(IV) complexes.
Reduction: Nickel(0) or Nickel(I) species.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Nickel trifluoroacetylacetonate dihydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Studied for its potential role in enzyme mimetics and as a model compound for metalloenzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance materials and coatings due to its stability and reactivity.
作用機序
The mechanism of action of Nickel trifluoroacetylacetonate dihydrate involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, influencing their structure and function. The pathways involved include:
Coordination with Enzymes: Modulating enzyme activity by binding to active sites.
Interaction with DNA: Potentially affecting DNA replication and transcription processes.
Redox Reactions: Participating in redox reactions that can alter cellular oxidative states.
類似化合物との比較
Nickel trifluoroacetylacetonate dihydrate can be compared with other nickel(II) coordination compounds, such as:
Nickel(II) acetylacetonate: Similar structure but without the trifluoro groups, leading to different reactivity and stability.
Nickel(II) chloride: A simpler coordination compound with different solubility and reactivity properties.
Nickel(II) sulfate: Commonly used in electroplating and battery applications, differing in its coordination environment and industrial uses.
The uniqueness of this compound lies in its trifluoroacetylacetonate ligands, which impart distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
特性
IUPAC Name |
nickel(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2/q;;+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQCBHADJHECLA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O.O.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6NiO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]methyl]benzoate](/img/structure/B7886479.png)








![5-Nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine](/img/structure/B7886532.png)
![[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B7886540.png)



